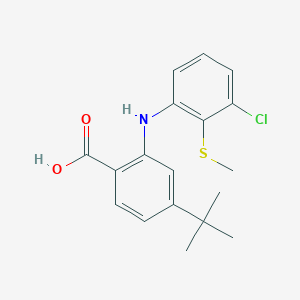
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid is an organic compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of tert-butylbenzene to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acylation: of the amine with 3-chloro-2-(methylthio)benzoic acid.
Hydrolysis: to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The presence of the tert-butyl and chloro groups can enhance its binding properties and stability.
Comparison with Similar Compounds
Similar compounds include:
4-(tert-Butyl)-2-aminobenzoic acid: Lacks the chloro and methylthio groups, resulting in different reactivity and applications.
3-Chloro-2-(methylthio)aniline: Lacks the benzoic acid moiety, affecting its solubility and biological activity.
tert-Butylbenzoic acid: Lacks the amino and chloro groups, leading to different chemical properties.
Properties
Molecular Formula |
C18H20ClNO2S |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-tert-butyl-2-(3-chloro-2-methylsulfanylanilino)benzoic acid |
InChI |
InChI=1S/C18H20ClNO2S/c1-18(2,3)11-8-9-12(17(21)22)15(10-11)20-14-7-5-6-13(19)16(14)23-4/h5-10,20H,1-4H3,(H,21,22) |
InChI Key |
UNXPSPSPSKQPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















